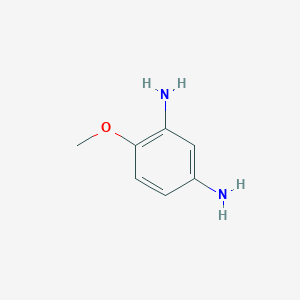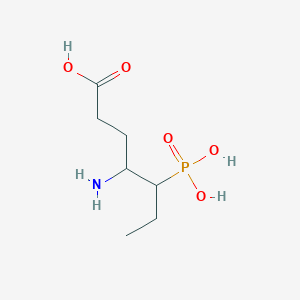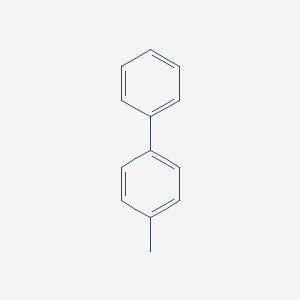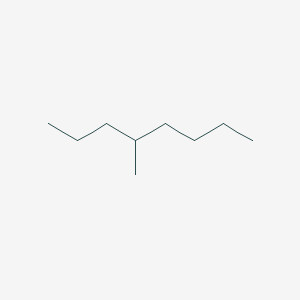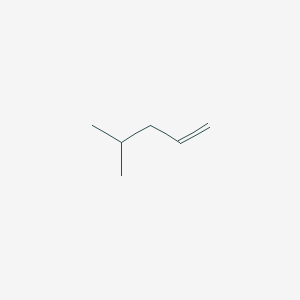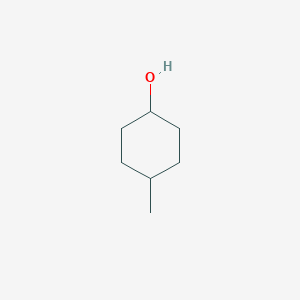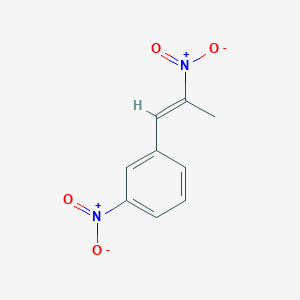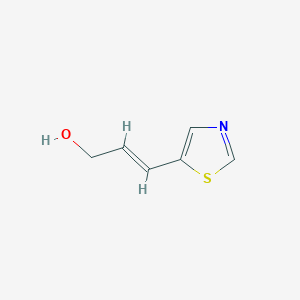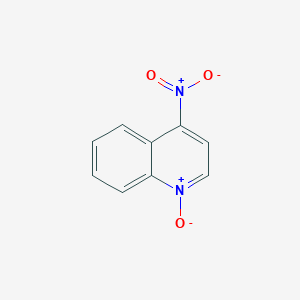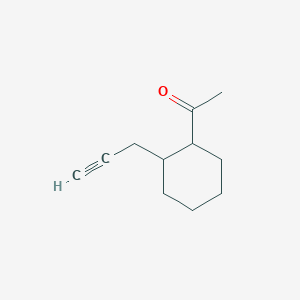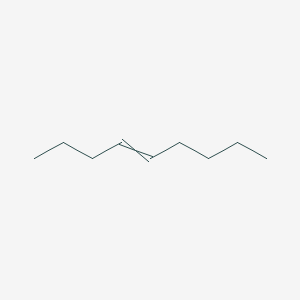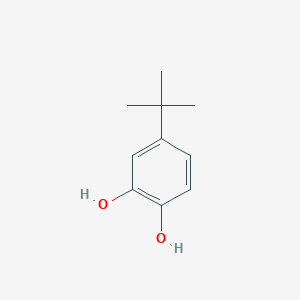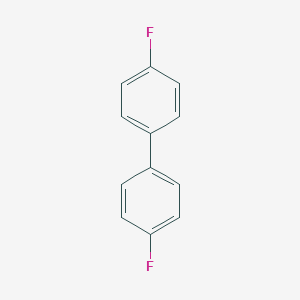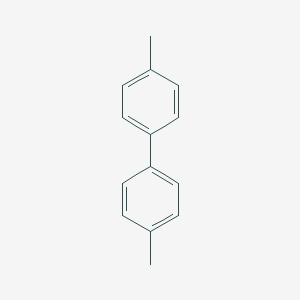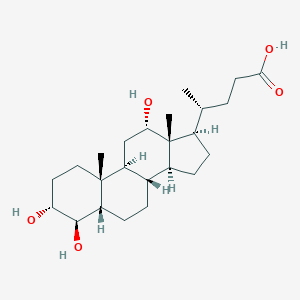
3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, commonly known as UDCA, is a bile acid that is naturally produced in the liver. UDCA has been extensively studied for its potential therapeutic applications in various diseases.
科学的研究の応用
UDCA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative properties. UDCA has been studied for its potential therapeutic applications in liver diseases such as primary biliary cholangitis, non-alcoholic fatty liver disease, and liver cirrhosis. It has also been studied for its potential therapeutic applications in inflammatory bowel disease, cystic fibrosis, and other diseases.
作用機序
UDCA exerts its therapeutic effects through various mechanisms. It has been shown to inhibit apoptosis by regulating the expression of Bcl-2 family proteins. UDCA also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has been shown to have antioxidant effects by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
生化学的および生理学的効果
UDCA has various biochemical and physiological effects. It increases the solubility of bile acids and reduces the formation of toxic bile acids. UDCA also increases the secretion of bicarbonate and mucus in the gastrointestinal tract, which helps to protect the intestinal mucosa. It has been shown to improve insulin sensitivity and reduce hepatic steatosis in patients with non-alcoholic fatty liver disease.
実験室実験の利点と制限
UDCA has several advantages for lab experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its mechanisms of action are well understood. However, UDCA also has some limitations for lab experiments. Its effects may vary depending on the disease model used, and its therapeutic effects may be influenced by other factors such as diet and lifestyle.
将来の方向性
There are several future directions for the study of UDCA. One area of research is the development of new synthetic derivatives of UDCA with improved therapeutic properties. Another area of research is the study of the effects of UDCA on the gut microbiome and its potential role in the treatment of various diseases. Finally, the potential use of UDCA as a biomarker for the diagnosis and monitoring of liver diseases is an area of ongoing research.
Conclusion:
In conclusion, UDCA is a bile acid that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanisms of action are well understood, and it has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidative properties. UDCA has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of UDCA, including the development of new synthetic derivatives, the study of its effects on the gut microbiome, and its potential use as a biomarker for liver diseases.
合成法
UDCA can be synthesized from cholic acid through a series of chemical reactions. The first step involves the oxidation of the 7-hydroxyl group of cholic acid to form 7-ketocholesterol. The second step involves the reduction of the keto group to form 7-alpha-hydroxycholesterol. The third step involves the oxidation of the 7-alpha-hydroxyl group to form 7-ketolithocholic acid. The fourth step involves the reduction of the keto group to form lithocholic acid. The final step involves the 12-hydroxylation of lithocholic acid to form UDCA.
特性
CAS番号 |
129012-50-6 |
|---|---|
製品名 |
3alpha,4beta,12alpha-Trihydroxy-5beta-cholan-24-oic Acid |
分子式 |
C24H40O5 |
分子量 |
408.6 g/mol |
IUPAC名 |
(4R)-4-[(3R,4R,5S,8R,9S,10R,12S,13R,14S,17R)-3,4,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-9-21(27)28)15-7-8-16-14-5-6-17-22(29)19(25)10-11-23(17,2)18(14)12-20(26)24(15,16)3/h13-20,22,25-26,29H,4-12H2,1-3H3,(H,27,28)/t13-,14+,15-,16+,17-,18+,19-,20+,22-,23+,24-/m1/s1 |
InChIキー |
FRYVQXCDSBCDAU-AKDOOQIZSA-N |
異性体SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H]([C@@H]4O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4O)O)C)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4O)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



